molecular formula C7H9N3O2 B12932243 N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide CAS No. 88259-85-2

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide

Cat. No.: B12932243
CAS No.: 88259-85-2
M. Wt: 167.17 g/mol
InChI Key: QBTNUIRUKFIZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is known for its unique structure, which includes a pyridazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of N-methylacetamide with a suitable pyridazine derivative under controlled conditions. One common method includes the condensation of N-methylacetamide with 3,6-dichloropyridazine in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific pyridazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

88259-85-2

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N-methyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide

InChI

InChI=1S/C7H9N3O2/c1-5(11)10(2)6-3-4-7(12)9-8-6/h3-4H,1-2H3,(H,9,12)

InChI Key

QBTNUIRUKFIZRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NNC(=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.